molecular formula C18H16F3N5O B2483682 N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide CAS No. 897622-39-8

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide

Cat. No. B2483682
CAS RN: 897622-39-8
M. Wt: 375.355
InChI Key: NPVCFVLXOGNLOB-UHFFFAOYSA-N
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Description

“N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide” is a chemical compound that contains a tetrazole moiety . Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of novel 5-phenyl-1-acyl-1,2,3,4-tetrazoles has been synthesized by the buildup of 5-phenyl-1,2,3,4-tetrazoles with different acylating reagents .


Molecular Structure Analysis

Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reactions with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tetrazole derivatives is often related to their ability to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This allows medicine molecules to penetrate more easily through cell membranes .

Safety and Hazards

Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide . They are also known to react with few active metals and produce new compounds which are explosives to shocks .

Future Directions

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, the future directions of research on tetrazoles and their derivatives could focus on exploring these biological activities further and developing new pharmaceutical applications .

properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O/c1-11-7-8-13(9-12(11)2)26-16(23-24-25-26)10-22-17(27)14-5-3-4-6-15(14)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVCFVLXOGNLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide

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